(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester
Description
"(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester" is a pyrimidine derivative characterized by a substituted aromatic ring system. Its structure includes:
- Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
- Hydroxyl group (–OH) at position 4, enabling hydrogen bonding. Methyl group (–CH₃) at position 6, contributing to hydrophobic interactions. Butyl ester (–O–CO–O–C₄H₉) at the acetic acid side chain, enhancing lipophilicity and influencing crystal packing via van der Waals forces.
This compound’s functional groups suggest diverse intermolecular interactions, including hydrogen bonding (via –OH), π-π stacking (pyrimidine ring), and dispersive forces (butyl ester).
Properties
Molecular Formula |
C14H20N2O3S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
butyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C14H20N2O3S/c1-4-6-7-19-12(17)9-11-10(3)15-14(16-13(11)18)20-8-5-2/h5H,2,4,6-9H2,1,3H3,(H,15,16,18) |
InChI Key |
CYLQZYZMPQQEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1=C(N=C(NC1=O)SCC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Alkylation of Pyrimidine Precursor:
- Start with a pyrimidine precursor (e.g., 2,4-dihydroxypyrimidine).
- Allylate the pyrimidine ring using allyl bromide or allyl chloride.
- Introduce the sulfanyl group (thiol) using a suitable reagent (e.g., sodium sulfide).
- Finally, esterify the carboxylic acid group with butyl alcohol.
- Reaction conditions and reagents may vary depending on the specific synthetic pathway.
-
Multistep Synthesis from Simple Building Blocks:
- Begin with commercially available starting materials (e.g., methyl acetoacetate).
- Construct the pyrimidine ring through cyclization reactions.
- Introduce the allylsulfanyl group and hydroxy group sequentially.
- Complete the synthesis by esterifying the carboxylic acid with butyl alcohol.
Industrial Production
The industrial production of this compound involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification methods, and yield enhancement are critical for large-scale production.
Chemical Reactions Analysis
Reactivity
The compound can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group or the allylsulfanyl group.
Substitution: Nucleophilic substitution at the allylsulfanyl or hydroxy position.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Major Products
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Major products include ketones or aldehydes.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reduction of the carbonyl group yields alcohols.
Substitution: Nucleophiles (e.g., thiols, amines) can replace the allylsulfanyl or hydroxy group.
Ester Hydrolysis: Acidic or basic hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Agriculture: Used in plant protection or growth regulation.
Materials Science: May serve as a precursor for functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs in the provided evidence are oleanolic acid (OA) butyl ester and glycyrrhetinic acid (GE) derivatives . While OA/GE are triterpenoids, the target compound’s pyrimidine core and substituents create distinct physicochemical profiles:
Intermolecular Interactions and Polymorphism
Studies on OA butyl esters reveal two polymorphic forms: layered structures (dominated by van der Waals forces) and helical chains (stabilized by O–H···O hydrogen bonds) . Computational analyses (CrystalExplorer, PIXEL) show dispersive interactions contribute significantly even in hydrogen-bonded motifs .
For the target compound:
- The allylsulfanyl group may introduce S···S or S···O interactions absent in OA/GE derivatives.
- The pyrimidine ring could enable π-π stacking, unlike triterpenoids.
- The butyl ester likely promotes hydrophobic packing similar to OA esters but with steric variations due to the pyrimidine core.
Thermodynamic Stability
In OA butyl esters, metastable polymorphs rely on hydrogen bonds, while stable forms prioritize dispersive forces . For the target compound:
- The –OH group may stabilize metastable forms via hydrogen bonds.
- The bulky pyrimidine core and butyl ester could enhance dispersive interactions in thermodynamically stable phases.
Research Findings and Methodological Insights
While direct studies on the target compound are lacking, methodologies from OA/GE research are applicable:
- Crystallography : SHELX software could resolve its crystal structure, identifying hydrogen-bonding patterns.
- Energy calculations : Programs like CrystalExplorer and PIXEL could quantify dispersive vs. hydrogen-bond contributions.
- Polymorphism screening : Differential scanning calorimetry (DSC) and X-ray diffraction (as used for OA esters ) may reveal polymorphic transitions.
Biological Activity
The compound known as (2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester is a derivative of pyrimidine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : (2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester
- Molecular Formula : CHNOS
- Molecular Weight : 254.31 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Aldose Reductase Inhibition : Similar to other pyrimidine derivatives, this compound may exhibit inhibitory effects on aldose reductase (ALR2), an enzyme involved in the polyol pathway linked to diabetic complications. Inhibiting ALR2 can reduce oxidative stress and prevent diabetic complications .
- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This property is crucial for mitigating oxidative damage in cells .
- Antimicrobial Activity : Preliminary studies indicate that pyrimidine derivatives can possess antimicrobial properties, potentially making this compound useful in treating infections caused by resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Aldose Reductase Inhibition | Reduces oxidative stress and diabetic complications | |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of bacteria |
Case Study 1: Aldose Reductase Inhibition
A study conducted on various pyrimidine derivatives demonstrated that compounds similar to (2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester exhibited significant inhibition of ALR2 with IC values ranging from 0.789 μM to 17.11 μM. This suggests a promising potential for managing diabetic complications through selective inhibition of this enzyme .
Case Study 2: Antioxidant Activity
In another investigation, the antioxidant properties were evaluated using DPPH radical scavenging assays. The tested compounds showed varying degrees of efficacy, with some exhibiting over 40% inhibition at low concentrations, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
